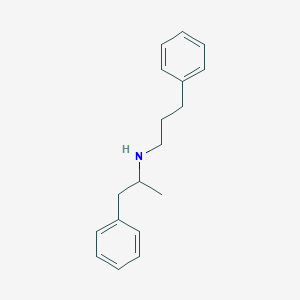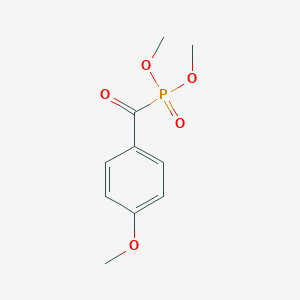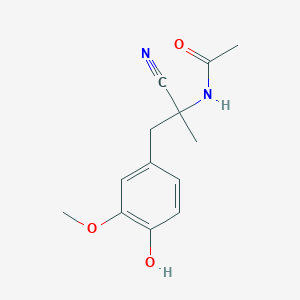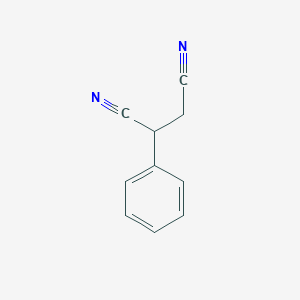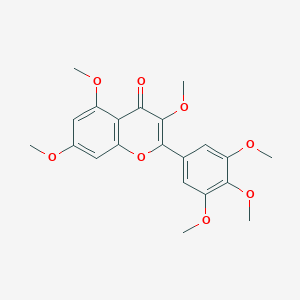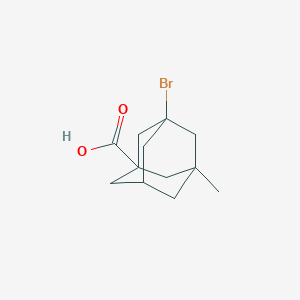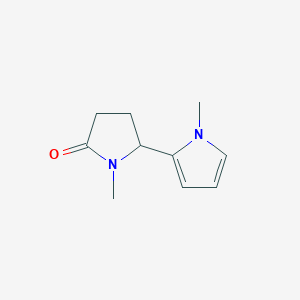
2-Pyrrolidinone, 1-methyl-5-(1-methylpyrrol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-methyl-5-(1-methylpyrrol-2-yl)-, commonly known as NMP, is a cyclic amide that is widely used in various industries. It is a colorless liquid with a mild odor and is soluble in water and organic solvents. NMP is a versatile compound that has numerous applications in scientific research, including in the field of chemistry, biology, and materials science.
Mechanism Of Action
The mechanism of action of NMP is not fully understood, but it is known to interact with various biomolecules, including proteins, nucleic acids, and lipids. NMP has been shown to induce changes in the conformation and stability of proteins, alter the structure and function of nucleic acids, and affect the properties of lipid membranes.
Biochemical And Physiological Effects
NMP has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the activation of inflammatory pathways, and the disruption of cellular signaling pathways. NMP has also been shown to affect the expression of genes involved in cell growth and differentiation, apoptosis, and immune responses.
Advantages And Limitations For Lab Experiments
NMP has several advantages as a solvent for lab experiments, including its high boiling point, low toxicity, and good solubility for a wide range of organic and inorganic compounds. However, NMP can also have limitations, including its high cost, potential for toxicity at high concentrations, and potential for environmental hazards.
Future Directions
There are several future directions for the use of NMP in scientific research, including its application in the synthesis of new materials, such as polymers, nanoparticles, and composites. NMP can also be used as a solvent for the extraction of natural products and as a reaction medium for the synthesis of new pharmaceuticals and agrochemicals. Additionally, research is needed to further understand the mechanism of action of NMP and its potential applications in biomedical research.
Synthesis Methods
NMP can be synthesized through various methods, including the reaction between gamma-butyrolactone and methylamine, the reaction between succinimide and methylamine, and the reaction between gamma-butyrolactone and ammonia. The most commonly used method is the reaction between gamma-butyrolactone and methylamine, which yields NMP as the main product.
Scientific Research Applications
NMP has widespread applications in scientific research, including as a solvent in chemical reactions, as a reagent in organic synthesis, and as a stabilizer for polymers. NMP is also used in the production of pharmaceuticals, agrochemicals, and electronic materials. In addition, NMP is used as a solvent for the extraction of natural products and as a reaction medium for the synthesis of nanoparticles.
properties
CAS RN |
13950-22-6 |
|---|---|
Product Name |
2-Pyrrolidinone, 1-methyl-5-(1-methylpyrrol-2-yl)- |
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-methyl-5-(1-methylpyrrol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-7-3-4-8(11)9-5-6-10(13)12(9)2/h3-4,7,9H,5-6H2,1-2H3 |
InChI Key |
RSPGYZFTMZIFEC-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1C2CCC(=O)N2C |
Canonical SMILES |
CN1C=CC=C1C2CCC(=O)N2C |
synonyms |
1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



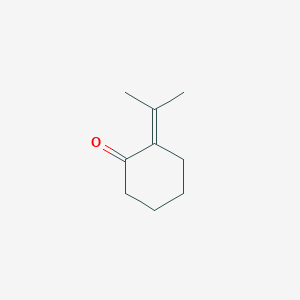
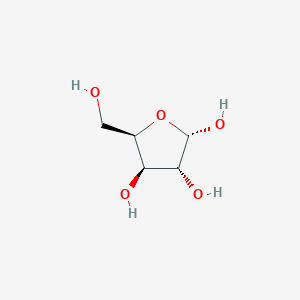
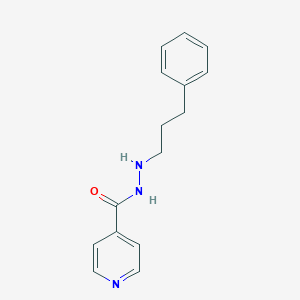
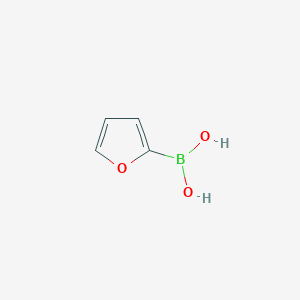
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)


